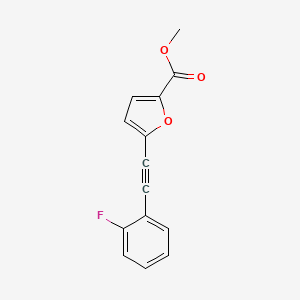
Methyl 5-((2-fluorophenyl)ethynyl)-furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5-((2-fluorophenyl)ethynyl)-furan-2-carboxylate” is a complex organic compound. However, there is limited information available about this specific compound. It’s important to note that the compound contains several functional groups, including a furan ring, a carboxylate ester group, and a fluorophenyl group12.
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, a method for synthesizing 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde, a compound with some structural similarities, has been reported3. This method involves several steps, including bromination, reaction with malononitrile, cyclization, catalytic dechlorination, and hydrogenation reduction3. However, the exact synthesis process for “Methyl 5-((2-fluorophenyl)ethynyl)-furan-2-carboxylate” may differ.Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as NMR spectroscopy and mass spectrometry1. However, the specific molecular structure of “Methyl 5-((2-fluorophenyl)ethynyl)-furan-2-carboxylate” is not readily available in the literature.
Chemical Reactions Analysis
The chemical reactions involving “Methyl 5-((2-fluorophenyl)ethynyl)-furan-2-carboxylate” are not explicitly mentioned in the literature. However, compounds with similar structures have been studied. For example, 1-[(2″-fluorophenyl)(methylimino)methyl]cyclopentan-1-ol was identified as a suspected chemical precursor of 2-fluorodeschloroketamine (2-FDCK) using gas chromatography–mass spectrometry (GC–MS) and gas chromatography-quadrupole/time-of-flight mass spectrometry (GC-Q/TOF-MS)4.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the melting point can be determined using an automatic device for determining the melting point1. However, the specific physical and chemical properties of “Methyl 5-((2-fluorophenyl)ethynyl)-furan-2-carboxylate” are not readily available in the literature.Aplicaciones Científicas De Investigación
Antimycobacterial Potential
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, a structurally related compound, has shown promising results as an antimycobacterial agent. It interferes with iron homeostasis and has been analyzed for its crystal structure and chemical characteristics (Mori et al., 2022).
Organic Synthesis
The compound has been utilized in organic synthesis processes. For instance, fluorine-containing benzo[b]furans have been synthesized using microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions, showcasing the versatility of related furan compounds in chemical synthesis (Ramarao et al., 2004).
Biological Activity Studies
A derivative, methyl-5-(hydroxymethyl)-2-furan carboxylate, and its variants were examined for their biological activities, including cytotoxicity against cancer cell lines and antibacterial properties. This indicates the potential medical and biological research applications of such compounds (Phutdhawong et al., 2019).
Catalytic Applications
In the field of catalysis, derivatives like methyl 5-bromo-2-furoate have been used for the direct arylation of heteroaromatics. This demonstrates their utility in facilitating chemical reactions, particularly in the synthesis of biheteroaryls (Fu et al., 2012).
Biomass-Derived Platform Molecule
Derivatives such as ethyl 5-(chloromethyl)furan-2-carboxylate have shown promise in expanding the derivative scope of biomass-derived platform molecules like 5-(chloromethyl)furfural (CMF), indicating their role in sustainable and renewable chemical processes (Ling et al., 2022).
Safety And Hazards
The safety and hazards associated with “Methyl 5-((2-fluorophenyl)ethynyl)-furan-2-carboxylate” are not explicitly mentioned in the literature. It’s important to handle all chemicals with care and to follow appropriate safety protocols.
Direcciones Futuras
The future directions for research on “Methyl 5-((2-fluorophenyl)ethynyl)-furan-2-carboxylate” are not explicitly mentioned in the literature. However, the synthesis and study of similar compounds continue to be an active area of research35.
Propiedades
IUPAC Name |
methyl 5-[2-(2-fluorophenyl)ethynyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO3/c1-17-14(16)13-9-8-11(18-13)7-6-10-4-2-3-5-12(10)15/h2-5,8-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCSBXNKGKARLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C#CC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-((2-fluorophenyl)ethynyl)-furan-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

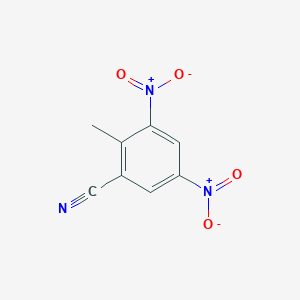
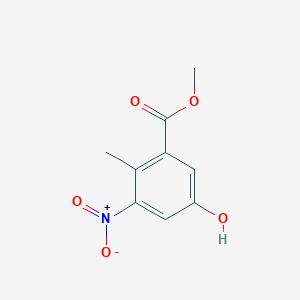


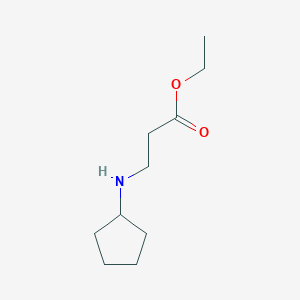

![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)


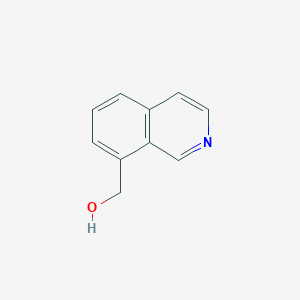

![[3-(Pyridin-2-yloxy)phenyl]methanol](/img/structure/B1322880.png)

![Benzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B1322888.png)